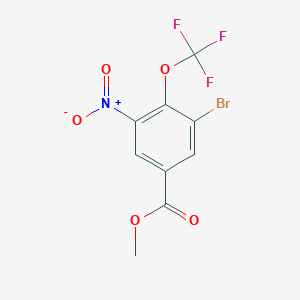
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5BrF3NO5 It is known for its unique combination of bromine, nitro, and trifluoromethoxy groups attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-bromo-4-(trifluoromethoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products depend on the specific oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-Bromo-5-(trifluoromethoxy)benzoate: Similar structure but lacks the nitro group.
Methyl 3-Bromo-4-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern.
Methyl 3-Nitro-4-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom .
Uniqueness
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is unique due to the combination of bromine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require these functionalities .
Eigenschaften
Molekularformel |
C9H5BrF3NO5 |
|---|---|
Molekulargewicht |
344.04 g/mol |
IUPAC-Name |
methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-5(10)7(19-9(11,12)13)6(3-4)14(16)17/h2-3H,1H3 |
InChI-Schlüssel |
UCLXDJHJMKDKAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




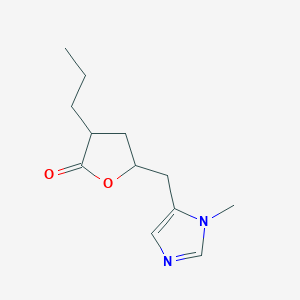
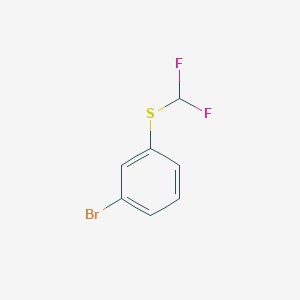
![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
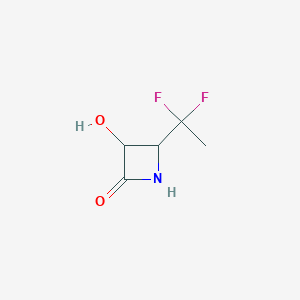

![1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12861814.png)
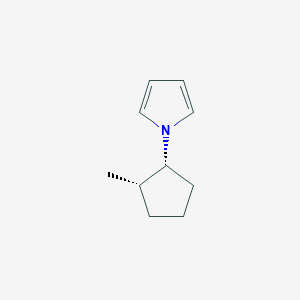
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
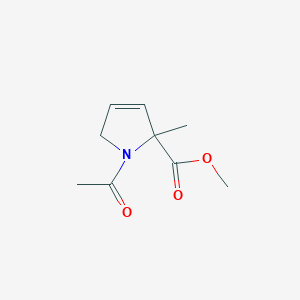
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
